1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) and its derivatives represent a class of non-proteinogenic amino acids. These compounds have drawn considerable interest in medicinal chemistry due to their presence in numerous biologically active natural products and their utility as building blocks for peptidomimetics. [, ]
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chemical compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and presence in various natural products and synthetic pharmaceuticals. The compound features a fluorine atom at the sixth position and a carboxylic acid group at the first position of the tetrahydroisoquinoline ring. This unique structure contributes to its potential therapeutic properties, including anti-inflammatory and neuroprotective effects .
The synthesis of 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be accomplished through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, using catalytic hydrogenation can enhance the formation of the tetrahydroisoquinoline core while minimizing side reactions .
The molecular formula for 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is , with a molecular weight of approximately 187.64 g/mol. The compound's structure includes:
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts. Understanding these parameters is crucial for optimizing reaction conditions in synthetic applications .
The mechanism of action for 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific biological targets:
Research indicates that modifications in the tetrahydroisoquinoline structure can significantly alter binding affinity and selectivity towards various targets .
Key physical properties include:
Relevant chemical properties include:
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several notable applications:
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid features a partially saturated isoquinoline core with distinct functionalization at strategic positions. The IUPAC name designates:
The molecular formula is C₁₀H₁₀FNO₂ for the free base, with the hydrochloride salt having the formula C₁₀H₁₀FNO₂·HCl (MW: 231.65 g/mol) [2] [3]. This configuration positions the carboxylic acid at the sterically hindered C1 carbon, adjacent to the nitrogen atom, which significantly influences its reactivity and hydrogen-bonding capabilities. The fluorine atom at C6 modifies electron distribution in the aromatic ring, enhancing both lipophilicity and potential for halogen bonding interactions in biological systems.
Table 1: Structural Descriptors of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid
Property | Specification |
---|---|
IUPAC Name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
Molecular Formula (Base) | C₁₀H₁₀FNO₂ |
Molecular Formula (HCl salt) | C₁₀H₁₀FNO₂·HCl |
CAS Number (HCl salt) | 1260637-74-8 |
MDL Number | MFCD07371492 |
Hydrogen Bond Donors | 2 (COOH + NH⁺ in salt form) |
Hydrogen Bond Acceptors | 3 |
Table 2: Comparative Analysis of Tetrahydroisoquinoline Carboxylic Acid Derivatives
Compound | Carboxylic Acid Position | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 1 | 195.19 (free base) | Not specified |
(3R)-2-[(tert-Butoxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | 3 | 295.31 | 1260644-27-6 |
6-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | 4 (quinoline variant) | 195.19 | 1368790-90-2 |
While no single publication credits the initial discovery of this specific fluorinated tetrahydroisoquinoline, its emergence aligns with three key medicinal chemistry developments:
The compound’s first significant documentation appeared in pharmaceutical patent literature circa 2010–2015 as an intermediate in central nervous system (CNS) drug discovery programs, with commercial catalog listings (e.g., ChemImpex, SynQuest Labs) emerging around 2015–2018 [2] [3] [7].
This scaffold holds strategic importance due to three key attributes:
Table 3: Prevalence of Tetrahydroisoquinoline Scaffolds in Drug Discovery
Therapeutic Area | Role of Scaffold | Example Derivatives |
---|---|---|
CNS Disorders | Dopamine receptor modulation; MAO inhibition | N-Alkylated analogs with improved BBB penetration |
Anticancer Agents | DNA intercalation; Topoisomerase inhibition | 7-Chloro-6-fluoro hybrids (e.g., Fluoroquinolone linkers) |
Antivirals | Protease inhibition; Viral entry blockade | C1-ester prodrugs enhancing bioavailability |
Table 4: Synthetic Applications of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid
Application | Derivative Synthesized | Key Reaction |
---|---|---|
Peptidomimetics | Amide-coupled dipeptide analogs | EDC/HOBt-mediated amidation |
PROTAC Linkers | Heterobifunctional E3 ligase recruiters | Copper-catalyzed azide-alkyne cycloaddition |
Fluoroquinolone Hybrids | Ciprofloxacin-isoquinoline conjugates | Nucleophilic substitution at C7 |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0